Biotinyl Cystamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotinyl Cystamine Hydrochloride is a compound that combines the properties of biotin and cystamine. Biotin, also known as vitamin H, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Cystamine is an aminothiol derived from cysteamine, which is known for its antioxidant properties. The combination of these two molecules results in a compound with unique biochemical properties, making it valuable in scientific research and various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Cystamine Hydrochloride typically involves the biotinylation of cystamine. This process can be achieved through a series of chemical reactions where biotin is covalently attached to cystamine. The reaction conditions often include the use of coupling agents such as N-hydroxysuccinimide esters to facilitate the formation of the biotin-cystamine bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques like chromatography and crystallization.

化学反応の分析

Types of Reactions: Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The amino groups in cystamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: N-hydroxysuccinimide esters for biotinylation.

Major Products:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of thiol groups.

Substitution: Biotinylated cystamine derivatives.

科学的研究の応用

Biochemical Properties

Biotinyl Cystamine Hydrochloride is formed by the conjugation of biotin, a vitamin essential for various metabolic processes, with cystamine, a disulfide derivative of cysteine. The compound retains the properties of both components, making it useful in biochemical applications. Its key features include:

- Biotinylation Reagent : It serves as a biotinylation reagent that can be cleaved using reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol (BME) to release biotin.

- Protein Interaction Studies : The compound is instrumental in studying protein-protein and protein-DNA interactions due to its ability to form stable complexes.

Scientific Research Applications

This compound has a wide range of applications across various scientific domains:

- Chemistry : Used as a crosslinking agent in the synthesis of bioconjugates, facilitating the study of complex biomolecular interactions.

- Biology : Aids in the exploration of cellular signaling pathways and molecular mechanisms underlying diseases through protein interaction studies.

- Medicine : Investigated for potential applications in drug delivery systems and therapies for neurodegenerative diseases.

- Diagnostics and Biosensors : Employed in developing diagnostic assays due to its ability to bind specifically to target molecules via biotin-streptavidin interactions.

Case Study 1: Neuroprotection in Huntington's Disease Models

A study demonstrated that cystamine (related to this compound) increased brain-derived neurotrophic factor (BDNF) release in neuronal cells. This suggests a protective mechanism against Huntington's disease by enhancing neurotrophic support through heat shock proteins .

Case Study 2: Dietary Supplementation in Poultry

In a controlled study involving broiler chickens, dietary supplementation with cysteamine hydrochloride (a related compound) improved growth performance and reduced oxidative stress markers when challenged with Clostridium perfringens. The results indicated a significant decrease in inflammatory cytokines and improved intestinal health.

Case Study 3: Protein Interaction Studies

This compound has been utilized as a biotinylation reagent in various studies investigating protein-protein interactions. Its ability to form stable complexes has facilitated advancements in understanding cellular signaling pathways and molecular mechanisms underlying various diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Crosslinking agent for bioconjugates | Facilitates complex biomolecular studies |

| Biology | Protein-protein and protein-DNA interaction studies | Advances understanding of cellular signaling |

| Medicine | Potential use in drug delivery systems | Investigated for neurodegenerative therapies |

| Diagnostics | Development of diagnostic assays and biosensors | Utilizes biotin-streptavidin interactions |

作用機序

The mechanism of action of Biotinyl Cystamine Hydrochloride involves its ability to form stable complexes with proteins and other biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, enabling the detection and isolation of biotinylated molecules. The cystamine component can undergo redox reactions, contributing to its antioxidant properties and potential therapeutic effects.

類似化合物との比較

Cysteamine: A precursor to cystamine with similar antioxidant properties.

Cystamine: The oxidized form of cysteamine, used in similar applications.

Biotinylated Compounds: Other biotinylated molecules used in biochemical assays and research.

Uniqueness: Biotinyl Cystamine Hydrochloride stands out due to its dual functionality, combining the biotin’s strong binding affinity with the antioxidant properties of cystamine. This makes it a versatile tool in various scientific and industrial applications.

生物活性

Biotinyl Cystamine Hydrochloride (BC) is a compound derived from cystamine, which has gained attention due to its potential biological activities, particularly in neuroprotection and antioxidant defense. This article delves into the biological activity of BC, exploring its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C14H27ClN4O2S3

- Molecular Weight : 415.05 g/mol

- Appearance : White solid

- Solubility : Soluble in water, DMSO, and DMF

BC is characterized by its biotin moiety, which enhances its utility in biological applications, particularly in the study of protein interactions and drug delivery systems .

1. Neuroprotective Effects

BC has been shown to interact with cystinosin, leading to the depletion of cystine within cells. This mechanism is particularly beneficial in conditions like cystinosis, where cystine accumulation is toxic.

- Brain-Derived Neurotrophic Factor (BDNF) : Studies indicate that BC can enhance BDNF release, which is crucial for neuronal survival and function. Increased BDNF levels are associated with improved neuroprotection against neurodegenerative diseases .

2. Antioxidant Activity

BC exhibits significant antioxidant properties by mitigating oxidative stress. This is achieved through the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which are vital for cellular defense against oxidative damage .

3. Anti-inflammatory Properties

Research has demonstrated that BC can reduce inflammation markers such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), suggesting its potential role in inflammatory conditions .

Biological Activity Overview

The biological activity of BC can be summarized as follows:

| Activity Type | Mechanism | Biological Implications |

|---|---|---|

| Neuroprotection | Increases BDNF levels | Protects neurons from degeneration |

| Antioxidant | Upregulates Nrf2 signaling | Reduces oxidative stress |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | Mitigates inflammation-related damage |

Case Study 1: Neuroprotection in Huntington's Disease Models

A study demonstrated that cystamine (related to BC) increased BDNF release in neuronal cells, suggesting a protective mechanism against Huntington's disease by enhancing neurotrophic support . The research highlighted the role of heat shock proteins in mediating these effects.

Case Study 2: Dietary Supplementation in Poultry

In a controlled study involving broiler chickens, dietary cysteamine hydrochloride (a form related to BC) was shown to improve growth performance and reduce oxidative stress markers when challenged with Clostridium perfringens. The supplementation resulted in a significant decrease in inflammatory cytokines and improved intestinal health .

Case Study 3: Protein Interaction Studies

BC has been utilized as a biotinylation reagent in various studies to investigate protein-protein interactions. Its ability to form stable complexes has facilitated advancements in understanding cellular signaling pathways and molecular mechanisms underlying various diseases .

特性

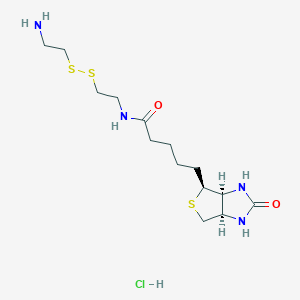

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRQHZVVIQCEQD-SQRKDXEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。